molecular formula C13H10Cl2N4O2 B11287271 2-amino-5-(2,4-dichlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2-amino-5-(2,4-dichlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Numéro de catalogue: B11287271
Poids moléculaire: 325.15 g/mol
Clé InChI: FRUBDEVFPIJMQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The pyrido[2,3-d]pyrimidine scaffold is recognized in medicinal chemistry as a privileged structure capable of providing ligands for several biological receptors, partly due to its resemblance to natural purine bases found in DNA and RNA . This broad class of compounds has shown significant potential across various therapeutic areas, and your specific compound, 2-amino-5-(2,4-dichlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one, represents a derivative for further investigation. Compounds based on this core structure have been extensively studied as potent inhibitors of various protein kinases, which are enzymes involved in the signaling pathways that control cell growth and survival . For instance, palbociclib, a well-known pyrido[2,3-d]pyrimidine, is an approved drug for the treatment of breast cancer . Other key biological targets for this scaffold include dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis, and inhibitors of this enzyme are investigated for applications in cancer, psoriasis, and autoimmune diseases . Furthermore, derivatives have been developed and patented for use as antiviral agents, including treatments for Hepatitis C . The specific substitution pattern of your compound—featuring a 2,4-dichlorophenyl group at the 5-position, along with amino and hydroxy functional groups—suggests it is a molecule of high interest for researching structure-activity relationships against these and other biological targets. This product is intended for research purposes by qualified laboratory personnel only.

Propriétés

Formule moléculaire

C13H10Cl2N4O2

Poids moléculaire

325.15 g/mol

Nom IUPAC

2-amino-5-(2,4-dichlorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C13H10Cl2N4O2/c14-5-1-2-6(8(15)3-5)7-4-9(20)17-11-10(7)12(21)19-13(16)18-11/h1-3,7H,4H2,(H4,16,17,18,19,20,21)

Clé InChI

FRUBDEVFPIJMQH-UHFFFAOYSA-N

SMILES canonique

C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=C(C=C(C=C3)Cl)Cl

Origine du produit

United States

Méthodes De Préparation

Procedure

  • Intermediate Synthesis :

    • 4-Amino-5-pyrimidinecarboxaldehyde is prepared via diazotization and reduction of 5-cyano-4-chloropyrimidine.

    • Substitution of the 4-chloro group with methylamine yields 4-methylamino-5-pyrimidinecarboxaldehyde.

  • Cyclization :

    • The aldehyde reacts with 2,4-dichlorophenylacetonitrile in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 125°C for 6 hours.

    • Microwave irradiation (240 W, 140°C) reduces reaction time to 40 minutes.

  • Hydrolysis :

    • The resulting 7-imino intermediate is hydrolyzed with concentrated HCl at reflux (6–24 hours) to yield the 4-hydroxy derivative.

Key Data

ParameterValueSource
Yield (Cyclization)54–63%
Yield (Hydrolysis)55–65%
Reaction Time (MW)40 minutes

Advantages : High regioselectivity; scalable under microwave conditions.

Multicomponent One-Pot Synthesis

A three-component reaction streamlines the formation of the pyridopyrimidine scaffold.

Procedure

  • Reactants :

    • 6-Amino-1,3-dimethyluracil, 2,4-dichlorobenzaldehyde, and malononitrile.

  • Catalysis :

    • Diammonium hydrogen phosphate (DAHP, 10 mol%) in aqueous ethanol.

  • Mechanism :

    • Knoevenagel condensation forms an α,β-unsaturated nitrile.

    • Michael addition and cyclization yield the dihydropyrido[2,3-d]pyrimidine core.

Key Data

ParameterValueSource
Yield85–92%
SolventEthanol/Water (3:1)
TemperatureReflux (78°C)

Advantages : Atom-economical; avoids isolation of intermediates.

Cyclization of Functionalized Pyrimidines

Preformed pyrimidines with halogen substituents enable regioselective annelation.

Procedure

  • Bromopyrimidine Preparation :

    • 5-Bromo-4-chloropyrimidine reacts with 2,4-dichlorobenzylamine to introduce the aryl group.

  • Cyclization :

    • Treatment with hydrazine hydrate displaces the bromine, followed by intramolecular cyclization in acetic acid.

Key Data

ParameterValueSource
Yield (Cyclization)70–78%
Reaction Time12–24 hours

Advantages : Suitable for introducing diverse aryl groups.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps.

Procedure

  • Reactants :

    • 2,4-Dichlorophenylacetonitrile, 4-methylamino-5-pyrimidinecarboxaldehyde.

  • Conditions :

    • K₂CO₃ in DMF, irradiated at 240 W (140°C) for 40 minutes.

Key Data

ParameterValueSource
Yield88–92%
Energy Input240 W

Advantages : 3–5x faster than conventional heating; improved purity.

Hydrolysis of 7-Imino Derivatives

7-Imino intermediates serve as precursors for the final hydroxy compound.

Procedure

  • Imine Formation :

    • Condensation of 2,4-dichlorophenylacetonitrile with 4-amino-5-pyrimidinecarboxaldehyde.

  • Acid Hydrolysis :

    • Reflux in 6M HCl (12 hours) converts the imine to the 4-hydroxy group.

Key Data

ParameterValueSource
Hydrolysis Yield60–68%
Acid Concentration6M HCl

Advantages : High functional group tolerance; avoids side reactions.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityComplexity
Condensation54–656–24 hHighModerate
Multicomponent85–923–5 hModerateLow
Cyclization70–7812–24 hHighHigh
Microwave-Assisted88–9240 minHighLow
Hydrolysis of Imines60–6812 hModerateModerate

Mechanistic Insights

  • Knoevenagel-Michael-Cyclization Cascade : Dominates multicomponent routes, enabling rapid core formation.

  • Nucleophilic Aromatic Substitution : Critical for introducing the 2,4-dichlorophenyl group via arylacetonitriles.

  • Acid-Mediated Tautomerization : Stabilizes the 4-hydroxy tautomer over the keto form .

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

The compound is synthesized via multistep heterocyclic condensation reactions. A prominent method involves:

  • Cyclization of 6-aminothiouracil derivatives with α,β-unsaturated ketones or chalcones under reflux conditions.

  • Intramolecular cyclization followed by tautomerization and oxidation to stabilize the dihydropyrido[2,3-d]pyrimidine core .

Amino Group (-NH2)

  • Schiff Base Formation : Reacts with aldehydes or ketones under basic conditions to form imine derivatives.

    • Example: Reaction with anthranilic acid in sodium ethoxide yields hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one derivatives .

  • Acylation : Reacts with acetylating agents (e.g., acetic anhydride) to form acetamide derivatives.

Hydroxy Group (-OH)

  • Esterification : Forms esters with acyl chlorides (e.g., benzoyl chloride) in the presence of a base.

  • Oxidation : Converts to a ketone under strong oxidizing agents (e.g., KMnO₄), though this is rare due to steric hindrance from the dichlorophenyl group .

Dichlorophenyl Substituent

  • Electrophilic Substitution : The 2,4-dichlorophenyl group directs further substitution at the para position under nitration or sulfonation conditions .

Derivatization Reactions

The compound serves as a precursor for bioactive derivatives. Key examples include:

Reaction TypeReagents/ConditionsProduct StructureApplication
Condensation Anthranilic acid, NaOEt, reflux2-Hydrazinopyrido[2,3-d]pyrimidin-4(3H)-oneAnticancer agents
Nucleophilic Substitution Alkyl halides, K₂CO₃, DMFN-Alkylated pyridopyrimidinesKinase inhibitors
Oxidation H₂O₂, FeCl₃Pyrido[2,3-d]pyrimidin-7(8H)-one derivativesAntioxidant studies

Mechanistic Insights

  • Cyclization Mechanism : Proceeds via a conjugate addition-fragmentation pathway, where the amino group attacks the α,β-unsaturated ketone, followed by ring closure .

  • Tautomerization : The 5,6-dihydro intermediate undergoes keto-enol tautomerism to form the 5,8-dihydro isomer, stabilized by resonance .

Analytical Characterization

Reactions are monitored using:

  • ¹H/¹³C NMR : Key signals include:

    • δ 10.5–11.0 ppm (NH/OH protons) .

    • δ 160–175 ppm (C=O and C=S groups) .

  • IR Spectroscopy : Absorption bands at 1650–1690 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (NH/OH) .

Applications De Recherche Scientifique

Medicinal Chemistry

One of the most promising applications of this compound lies in medicinal chemistry . Research indicates that it exhibits significant anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, its mechanism of action may involve binding to the active sites of kinases, which are crucial in cell signaling pathways. This interaction can lead to reduced cell proliferation and the induction of apoptosis in cancer cells .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed efficacy against various cancer cell lines. The inhibition of certain kinases was linked to a decrease in tumor growth in xenograft models.
  • Enzyme Inhibition : Research has shown that this compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can disrupt cancer cell division and promote cell death .

Biological Applications

In addition to its anticancer properties, the compound is utilized in biological research for studying enzyme inhibition and receptor interactions. Its structural characteristics allow it to serve as a valuable tool for probing biological pathways.

Material Science

The exploration of this compound extends into material science , where it is being investigated for its potential use in developing new materials with unique properties such as conductivity and fluorescence. Its heterocyclic structure contributes to its electronic properties, making it suitable for applications in organic electronics and photonics.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound with enhanced properties for use in organic solar cells and light-emitting diodes (LEDs). These derivatives have shown improved efficiency and stability compared to traditional materials used in these applications .

Summary Table of Applications

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryAnticancer agent through enzyme inhibitionInhibits CDKs; reduces tumor growth
Biological ResearchEnzyme inhibition and receptor binding studiesInteraction with inflammatory pathways
Material ScienceDevelopment of conductive and fluorescent materialsEnhanced efficiency in organic solar cells

Mécanisme D'action

The mechanism of action of 2-AMINO-5-(2,4-DICHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The pyrido[2,3-d]pyrimidin-7-one scaffold is highly versatile, with modifications at positions 2, 4, 5, 6, and 8 significantly altering physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications References
Target Compound : 2-amino-5-(2,4-dichlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one - 2-NH₂
- 4-OH
- 5-(2,4-Cl₂Ph)
C₁₃H₁₀Cl₂N₄O₂ - Hydroxyl group enhances solubility
- Dichlorophenyl may improve target binding
IQS016-d5 : 4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-((phenyl-d5)amino)pyrido[2,3-d]pyrimidin-7(8H)-one - 2-(Phenyl-d5)NH
- 6-(2,6-Cl₂Ph)
- 8-CH₃
C₂₀H₁₃D₅Cl₂N₅O - Deuteration improves metabolic stability
- 2,6-dichlorophenyl enhances kinase inhibition
4-chloro-5-(trifluoromethyl)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one - 4-Cl
- 5-CF₃
C₈H₅ClF₃N₃O - Trifluoromethyl increases lipophilicity
- Chlorine at position 4 may enhance electrophilicity
8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one - 8-(4-BrBenzyl)
- 2,4-CH₃
C₁₆H₁₆BrN₃O - Bromobenzyl group aids in radiopharmaceutical labeling
- Methyl groups reduce solubility
4-amino-8-methyl-2-(phenylamino)-5,8-dihydropyrido[2,3-d]pyrimidin-7(8H)-one - 2-PhNH
- 8-CH₃
C₁₄H₁₅N₅O - Phenylamino group enables hydrogen bonding
- Methylation at position 8 reduces oxidation

Key Findings :

Substituent Position and Electronic Effects: The 2,4-dichlorophenyl group in the target compound contrasts with the 2,6-dichlorophenyl in IQS016-d5 . The para-chloro substitution (2,4 vs. Replacement of the 4-hydroxyl group with a 4-chloro or 4-amino moiety (e.g., in and ) modulates electron density, affecting reactivity and solubility .

Functional Group Impact: Hydroxyl vs. Trifluoromethyl: The 4-OH group in the target compound improves aqueous solubility, whereas 4-CF₃ in enhances membrane permeability but reduces solubility .

Synthetic Methodologies :

  • The target compound’s synthesis likely involves amine substitution reactions under reflux, similar to methods in –2 (e.g., morpholine substitution at 70 hours) .
  • In contrast, fluorinated analogs (e.g., ) use microwave-assisted or photochemical routes for rapid functionalization .

Activité Biologique

The compound 2-amino-5-(2,4-dichlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-amino-5-(2,4-dichlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
  • Molecular Formula : C13H10Cl2N4O
  • Molecular Weight : 305.15 g/mol

The presence of the dichlorophenyl group and the pyrido-pyrimidine core significantly influences its biological properties.

Antitumor Activity

Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit notable antitumor properties. Specifically, studies have shown that derivatives can act as inhibitors of various kinases involved in cancer cell proliferation. For instance:

  • Case Study : A study demonstrated that a related pyrido[2,3-d]pyrimidine derivative exhibited IC50 values in the nanomolar range against BCR-ABL tyrosine kinase, suggesting potential for treating chronic myeloid leukemia (CML) .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.

CompoundCOX-2 IC50 (μmol)Standard Drug (Celecoxib) IC50 (μmol)
2-amino-5-(2,4-dichlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one0.04 ± 0.020.04 ± 0.01

This suggests that the compound may serve as a potential lead for developing new anti-inflammatory agents .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines have been reported to possess antimicrobial properties. The specific compound has demonstrated activity against various bacterial strains in preliminary assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The structural features allow it to interact with ATP-binding sites on kinases.
  • COX Inhibition : The hydroxyl group at position 4 may enhance binding affinity to COX enzymes.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrido[2,3-d]pyrimidine derivatives. Modifications at positions 5 and 6 have been shown to enhance selectivity and potency against specific targets.

PositionModificationEffect
C5Alkyl groupIncreased kinase inhibition
C6HalogenEnhanced COX inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 2-amino-5-(2,4-dichlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-<i>d</i>]pyrimidin-7(6<i>H</i>)-one?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclocondensation of pyrimidine precursors with substituted aromatic aldehydes. For example, analogous pyrido-pyrimidine derivatives are synthesized via one-pot reactions using potassium phosphate as a base in aqueous conditions at elevated temperatures (100°C for 7 hours) . Post-synthesis, advanced purification techniques like column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensure high purity (>98%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and amino groups).
  • Crystallography : X-ray diffraction (as in ) resolves stereochemistry and hydrogen-bonding networks in dihydropyrimidinone analogs.
  • Physicochemical Profiling : Determine logP (octanol-water partition coefficient) via HPLC, and solubility in polar/non-polar solvents. SMILES and InChi codes (e.g., ) aid computational modeling .

Q. What experimental designs are recommended for assessing its stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies using factorial designs:

  • Variables : pH (1–10), temperature (4–60°C), and light exposure.
  • Analysis : Monitor degradation via HPLC-UV at 254 nm. For analogs, stability in aqueous buffers correlates with electron-withdrawing substituents (e.g., dichlorophenyl groups enhance resistance to hydrolysis) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity, and what contradictory data might arise?

  • Methodological Answer :

  • In vitro assays : Screen against enzyme targets (e.g., kinases, oxidoreductases) using fluorescence polarization or calorimetry. For pyrido-pyrimidines, conflicting IC50_{50} values may arise due to assay conditions (e.g., ATP concentration in kinase assays) .
  • Cell-based studies : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Note discrepancies between enzymatic inhibition and cellular efficacy, possibly due to membrane permeability limitations .

Q. What methodologies assess its environmental fate and ecotoxicological impact?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL ( ):

  • Distribution Studies : Use 14C^{14}C-labeled compound to track abiotic/biotic transformations in soil-water systems.
  • Toxicity Testing : Perform <i>Daphnia magna</i> acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Structural analogs with chlorine substituents show moderate bioaccumulation potential (logKow_{ow} ~3.5) .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Methodological Answer :

  • Modification Sites : Introduce substituents at positions 2 (amino group) and 5 (dichlorophenyl) to alter steric/electronic profiles.
  • SAR Table :
ModificationImpact on ActivityReference
Hydroxyl → MethoxyReduced solubility, increased logP
Dichlorophenyl → FluorophenylImproved metabolic stability

Q. How should researchers resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability. Low bioavailability in rodents for analogs often correlates with high first-pass metabolism .
  • Mechanistic Studies : Use CRISPR-edited cell lines to validate target engagement (e.g., knockout models for suspected enzymes) .

Q. What advanced computational methods predict its interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB entries for kinases).
  • MD Simulations : Run 100-ns trajectories to assess binding stability. Pyrido-pyrimidines often show hinge-region interactions in kinase ATP pockets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.